Benzamide, N-((S)-(5-chloro-2-thienyl)(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)methyl)-4-(6-fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl)-
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Overview
Description
Preparation Methods
The synthesis of PRT-060592 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
PRT-060592 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PRT-060592 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PRT-060592 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Properties
CAS No. |
1015435-60-5 |
---|---|
Molecular Formula |
C23H16ClFN6O5S |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
N-[(S)-(5-chlorothiophen-2-yl)-(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]-4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]benzamide |
InChI |
InChI=1S/C23H16ClFN6O5S/c1-26-15-9-14-12(8-13(15)25)21(33)31(22(34)27-14)11-4-2-10(3-5-11)20(32)28-18(16-6-7-17(24)37-16)19-29-23(35)36-30-19/h2-9,18,26H,1H3,(H,27,34)(H,28,32)(H,29,30,35)/t18-/m1/s1 |
InChI Key |
ISVZUAMZMLEWDT-GOSISDBHSA-N |
Isomeric SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N[C@H](C4=CC=C(S4)Cl)C5=NOC(=O)N5)F |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC(C4=CC=C(S4)Cl)C5=NOC(=O)N5)F |
Origin of Product |
United States |
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